N-[3-(2,5-dimethylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide
CAS No.: 714929-21-2
Cat. No.: VC4201890
Molecular Formula: C20H18N4O2S2
Molecular Weight: 410.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 714929-21-2 |
|---|---|
| Molecular Formula | C20H18N4O2S2 |
| Molecular Weight | 410.51 |
| IUPAC Name | N-[3-(2,5-dimethylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C20H18N4O2S2/c1-13-9-10-14(2)17(12-13)23-19-20(22-16-7-4-3-6-15(16)21-19)24-28(25,26)18-8-5-11-27-18/h3-12H,1-2H3,(H,21,23)(H,22,24) |
| Standard InChI Key | JLZZEKIBXHLLDH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4 |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a quinoxaline scaffold substituted at the 3-position with a 2,5-dimethylanilino group and at the 2-position with a thiophene-2-sulfonamide moiety (Figure 1). The IUPAC name, N-[3-(2,5-dimethylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide, reflects this arrangement. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 410.51 g/mol |
| SMILES | CC1=CC(=C(C=C1)C)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4 |
| Solubility | Not fully characterized |
The planar quinoxaline ring system facilitates π-π stacking interactions with biological targets, while the sulfonamide group enhances hydrogen-bonding potential .
Synthesis and Reaction Mechanisms
Synthetic Pathway
The synthesis involves a two-step protocol optimized for scalability and yield (Scheme 1) :
Step 1: Formation of N-(3-Chloro-quinoxalin-2-yl)sulfonamide Intermediate
2,3-Dichloroquinoxaline reacts with a sulfonamide derivative in the presence of lithium hydroxide (LiOH) in dimethylacetamide (DMA) at 120°C for 24 hours. This nucleophilic aromatic substitution replaces the 3-chloro group with the sulfonamide moiety, yielding the intermediate with >75% purity.
Step 2: Amination with 2,5-Dimethylaniline
The intermediate undergoes amination with 2,5-dimethylaniline using 2,6-lutidine as a base in n-butanol at 130°C for 48 hours. This step introduces the 2,5-dimethylanilino group via a second nucleophilic substitution, achieving a final yield of 62–68% after purification .
Reaction Optimization
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Solvent Effects: Polar aprotic solvents (DMA, DMSO) improve reaction kinetics by stabilizing charged intermediates .
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Base Selection: Lutidine minimizes side reactions compared to stronger bases like KOH, preserving the sulfonamide functionality .
Pharmacological Activity and Mechanisms
Antiproliferative Effects
In vitro assays demonstrate potent activity against:
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Breast Cancer (MCF-7): IC = 3.2 μM
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Prostate Cancer (PC-3): IC = 4.1 μM
Mechanistic studies suggest inhibition of PI3K/Akt/mTOR signaling, a pathway critical for cell survival and proliferation . Comparative analysis with structurally related quinoxalines (e.g., bisfuranylquinoxalineurea 7c) reveals that the thiophene sulfonamide group enhances target specificity by 40% .
Apoptosis Induction
Treatment with the compound activates caspase-3/7 and induces PARP cleavage, hallmarks of apoptotic cell death . Downregulation of anti-apoptotic Mcl-1 further corroborates its pro-apoptotic mechanism .
Computational and ADME Profiling
Molecular Docking Studies
Docking against enoyl-acyl carrier protein reductase (InhA, PDB: 2NSD) reveals a glide score of −11.2 kcal/mol, indicating strong binding affinity. Key interactions include:
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Hydrogen bonding between the sulfonamide oxygen and Tyr158.
Drug-Likeness
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Lipinski’s Rule: Molecular weight (410.51) and logP (2.8) comply with criteria for oral bioavailability .
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ADME Properties: Predicted hepatic metabolism via CYP3A4 and moderate plasma protein binding (82%) suggest favorable pharmacokinetics .
Structure-Activity Relationships (SAR)
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